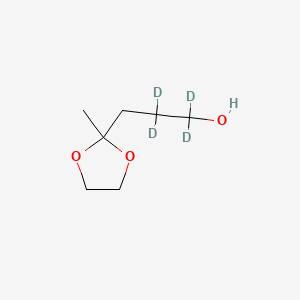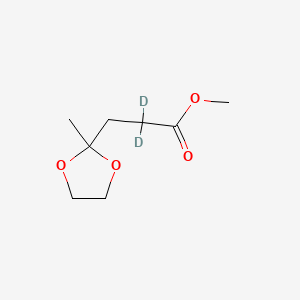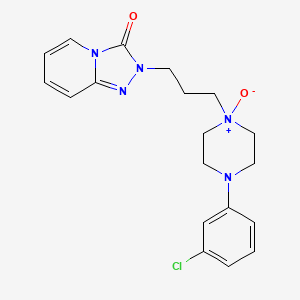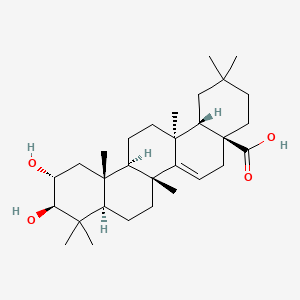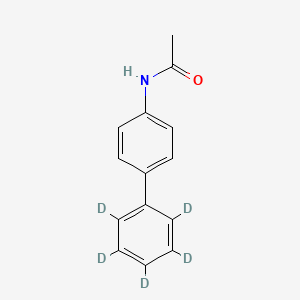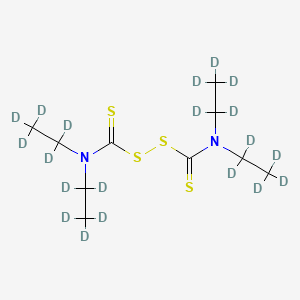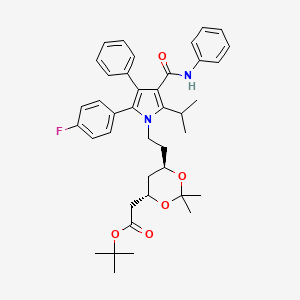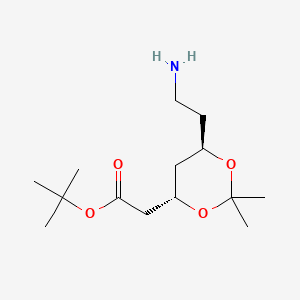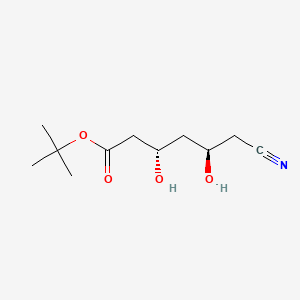
氟卡尼-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Labeled Flecainide. Antiarrhythmic (class IC).
科学研究应用
心脏钠通道阻断:氟卡尼是心脏钠通道 (Nav1.5) 的强效抑制剂。去极化增强了它的抑制作用,药物在通道关闭时被困在通道中,导致药物修饰通道的恢复缓慢。这一机制在其作为抗心律失常药物中的作用至关重要 (Ramos 和 O'Leary,2004)。
治疗室性心律失常:它主要用于房颤的节律控制和特发性室性心律失常的治疗,尤其是在没有缺血性和器质性心脏病的情况下。最近的研究表明了它在不同器质性心脏病中的有效性和安全性 (Lavalle 等,2021)。
作为口服抗心律失常药物的特性:氟卡尼显示出强效的局部麻醉作用,降低心肌的最大去极化率,而没有抗交感神经或钙拮抗作用。它延长动作电位持续时间,并已显示对动物模型中的室性心律失常有效 (Cowan 和 Williams,1981)。
抑制期前室性收缩:氟卡尼可有效抑制孤立的期前室性收缩 (PVC) 或非持续性室性心律失常。然而,当电生理检查用作终点时,它的疗效很低 (Falk 和 Fogel,1994)。
在儿茶酚胺能多形性室性心动过速中的应用:氟卡尼已在儿茶酚胺能多形性室性心动过速 (CPVT) 患者中评估了其在常规药物治疗之外的疗效和安全性,显示出运动诱发的室性心律失常显着减少 (van der Werf 等,2011)。
神经系统应用:氟卡尼在多发性硬化症的实验模型中显示出轴突保护的潜力,表明其在神经炎症性疾病中的可能作用 (Bechtold、Kapoor 和 Smith,2004)。
电压门控钾通道中的差异敏感性:关于氟卡尼与电压门控钾通道相互作用的研究发现,S6 透膜结构域中的单个残基决定了它在这些通道中的差异敏感性。这一发现可能会影响氟卡尼类治疗各种心脏疾病的开发 (Herrera 等,2005)。
作用机制
Target of Action
Flecainide primarily targets the fast inward sodium channels in the heart . These channels play a crucial role in the propagation of action potentials in cardiac cells, which is essential for the normal rhythm of the heart .
Mode of Action
Flecainide works by blocking these sodium channels , thereby slowing the upstroke of the cardiac action potential . This blockade also shortens the duration of action potentials through the Purkinjie fibers . Additionally, Flecainide prevents delayed rectifier potassium channels from opening, which lengthens the action potential .
Biochemical Pathways
The primary biochemical pathway affected by Flecainide involves the sodium ion influx during the depolarization phase of the cardiac action potential . By blocking sodium channels, Flecainide disrupts this pathway, leading to a slower rate of action potential propagation and a longer refractory period . This can help to prevent rapid, irregular heart rhythms.
Pharmacokinetics
Flecainide exhibits extensive absorption with a bioavailability of 90-95% . . The half-life of Flecainide is approximately 20 hours in patients with a ventricular premature complex, and around 13 hours for a single dose and 16 hours for multiple oral doses in healthy subjects . It is excreted via the kidneys .
Result of Action
The molecular and cellular effects of Flecainide’s action include a reduction in the spontaneous Ca2+ wave frequency in permeabilized ventricular myocytes . Clinically, this results in the prevention of supraventricular and ventricular arrhythmias, as well as paroxysmal atrial fibrillation and flutter .
Action Environment
The action of Flecainide can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy. Flecainide shows pharmacokinetic interactions with drugs such as verapamil and digoxin . Additionally, genetic polymorphisms in enzymes involved in Flecainide’s metabolism, such as CYP2D6, can affect its action .
生化分析
Biochemical Properties
Flecainide-d3, like its parent compound Flecainide, interacts with various proteins and enzymes in the body. It primarily works by decreasing the entry of sodium in heart cells, causing prolongation of the cardiac action potential . This interaction with sodium channels is the primary biochemical reaction involving Flecainide-d3.
Cellular Effects
Flecainide-d3 influences cell function by altering the electrical activity of the heart cells. It slows conduction throughout the cardiac conduction system, with the most marked effects on His-Purkinje conduction and ventricular activation . This can lead to a decrease in irregular heart rhythms, helping to restore normal heart function .
Molecular Mechanism
The molecular mechanism of action of Flecainide-d3 involves binding to and blocking the Nav1.5 sodium channel . This blockade slows the rate of rise of the action potential, which in turn slows the conduction of electrical signals in the heart .
Temporal Effects in Laboratory Settings
In laboratory settings, Flecainide-d3, like Flecainide, shows a temporal change in its effects. The plasma half-life of unchanged Flecainide is relatively long, with a mean of 13 hours after single doses and 16 hours after multiple dosages . Flecainide’s elimination from plasma may be reduced in older patients .
Metabolic Pathways
Flecainide-d3 is metabolized in the body much like Flecainide. Flecainide undergoes extensive hepatic biotransformation via cytochrome P450 enzymes, specifically CYP2D6 and CYP1A2 . The major metabolites are generally detected as glucuronide or sulfate conjugates .
Transport and Distribution
After oral administration, Flecainide-d3, like Flecainide, is absorbed promptly and nearly completely . It does not appear to undergo consequential presystemic biotransformation . Most of a single oral dose is excreted in urine as Flecainide-d3 and its metabolites .
属性
IUPAC Name |
2,4,5-trideuterio-N-(piperidin-2-ylmethyl)-3,6-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/i4D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBNUMBKLMJRSA-JZLVSFENSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC(F)(F)F)[2H])C(=O)NCC2CCCCN2)OCC(F)(F)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675897 |
Source


|
| Record name | N-[(Piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)(~2~H_3_)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127413-31-4 |
Source


|
| Record name | N-[(Piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)(~2~H_3_)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)
